molecular formula C8H7NO4 B1583425 Methyl 2-nitrobenzoate CAS No. 606-27-9

Methyl 2-nitrobenzoate

Cat. No.: B1583425
CAS No.: 606-27-9
M. Wt: 181.15 g/mol
InChI Key: AOXPHVNMBPFOFS-UHFFFAOYSA-N
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Description

Methyl 2-nitrobenzoate (C₈H₇NO₄, CAS 606-27-9) is an aromatic ester derived from 2-nitrobenzoic acid and methanol. It is characterized by a nitro group (-NO₂) at the ortho (2-) position of the benzyl ring, which confers strong electron-withdrawing properties. This compound is primarily utilized as a reagent in organic synthesis and analytical chemistry due to its stability and predictable reactivity . Its safety profile, as per regulatory guidelines, classifies it as non-hazardous under normal handling conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-nitrobenzoate can be synthesized through the nitration of methyl benzoate. The process involves the reaction of methyl benzoate with a mixture of concentrated sulfuric acid and concentrated nitric acid. The reaction is typically carried out at low temperatures (0–10°C) to control the formation of by-products. The nitration mixture is added slowly to the methyl benzoate under continuous stirring to ensure uniform distribution of the nitronium ion (NO2+), which is the active nitrating species .

Industrial Production Methods: In an industrial setting, the nitration process is scaled up using large reactors with precise temperature control and efficient mixing systems. The crude product is then purified through recrystallization from methanol to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-nitrobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Pharmaceutical Applications

Methyl 2-nitrobenzoate serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its derivatives exhibit a range of biological activities, including:

  • Antimicrobial Properties : Research indicates that derivatives of this compound possess significant antimicrobial activity against various pathogens. For instance, studies have demonstrated its efficacy against bacterial strains commonly associated with infections .
  • Anticancer Activity : Some derivatives have shown promise in inhibiting cancer cell proliferation, making them candidates for further development as anticancer agents .

Case Study: Anticancer Activity

A study evaluated the cytotoxic effects of this compound derivatives on human cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, highlighting its potential as a scaffold for developing new anticancer drugs.

Analytical Applications

This compound is utilized in analytical chemistry for various purposes:

  • Sensing Applications : It has been employed in the development of bioreporters for detecting nitroaromatic compounds. These bioreporters utilize the unique metabolic pathways associated with nitro compounds to provide sensitive detection methods .
  • Chromatographic Analysis : The compound is often used as a standard in chromatography due to its well-defined properties and stability under various conditions .

Data Table: Analytical Methods Using this compound

MethodApplicationSensitivity Level
LC-MSDetection of genotoxic impuritiesSub-ppm levels
Bioreporter AssayNitro compound detectionHigh specificity
ChromatographyStandard for calibrationDefined retention time

Environmental Applications

There is growing interest in the environmental applications of this compound, particularly in pest control:

  • Insecticide Development : this compound has been explored as a potential insecticide due to its effectiveness against agricultural pests. Studies have shown that it can significantly reduce pest populations while being less harmful to beneficial insects .

Case Study: Insecticidal Efficacy

Research conducted on the application of this compound as an insecticide revealed substantial mortality rates in target pest species while maintaining safety profiles for pollinators.

Future Perspectives

The future applications of this compound are promising, particularly in:

  • Drug Development : Continued exploration of its derivatives may lead to new therapeutic agents with enhanced efficacy and reduced side effects.
  • Green Chemistry : Its potential use in environmentally friendly pest control methods aligns with the increasing demand for sustainable agricultural practices.

Mechanism of Action

Methyl 2-nitrobenzoate can be compared with other nitrobenzoate esters, such as:

  • Methyl 3-nitrobenzoate
  • Methyl 4-nitrobenzoate
  • Ethyl 2-nitrobenzoate

Uniqueness: this compound is unique due to the position of the nitro group, which significantly influences its reactivity and the types of reactions it undergoes. The ortho position of the nitro group relative to the ester group makes it distinct from its meta and para counterparts, affecting its chemical behavior and applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Properties

The electronic and steric effects of substituents on the benzyl ring significantly influence the chemical behavior of benzoate esters. Below is a comparative analysis of methyl 2-nitrobenzoate (M2NB) and its analogs:

Key Observations:

  • Electronic Effects : The nitro group in M2NB deactivates the aromatic ring, making it less reactive toward electrophilic substitution compared to electron-donating substituents (e.g., methyl or methoxy in M2MB and M2MOB). However, the nitro group directs incoming electrophiles to specific positions (meta/para) due to its strong electron-withdrawing nature .
  • Steric Effects: Bulky substituents (e.g., dichlorophenoxy in bifenox) introduce steric hindrance, reducing reaction rates in crowded environments .
  • Applications: While M2NB is primarily a reagent, derivatives like bifenox leverage additional functional groups (e.g., dichlorophenoxy) for pesticidal activity .

Physicochemical Properties

  • Melting Points : Nitro-substituted esters (e.g., M2NB) generally exhibit higher melting points than their methyl or methoxy counterparts due to increased polarity and molecular symmetry .
  • Solubility: The nitro group enhances solubility in polar solvents (e.g., acetone), whereas methoxy or methyl groups improve solubility in non-polar media .

Research Findings and Case Studies

Reactivity in Electrophilic Substitution

Studies demonstrate that M2NB undergoes nitration at the meta position, whereas methyl 2-methylbenzoate (M2MB) reacts preferentially at the para position due to the electron-donating methyl group .

Biological Activity

Methyl 2-nitrobenzoate (CAS Number: 606-27-9) is an aromatic compound with notable biological activity, particularly in microbial degradation processes and potential applications in pharmaceuticals. This article provides a comprehensive overview of its biological activity, including enzymatic interactions, toxicity assessments, and case studies.

  • Molecular Formula : C₈H₇NO₄
  • Molecular Weight : 181.15 g/mol
  • Density : 1.28 g/mL at 25 °C
  • Boiling Point : 104-106 °C (0.1 mm Hg)
  • Melting Point : −13 °C

Biological Activity Overview

This compound exhibits various biological activities primarily associated with its role as a substrate for microbial metabolism. The compound is known to undergo reduction processes facilitated by specific nitroreductase enzymes, leading to the formation of less toxic metabolites.

Enzymatic Degradation

The primary enzyme involved in the degradation of this compound is the 2-nitroreductase NbaA , which catalyzes the initial reduction of the nitro group to an amino group. This reaction is crucial for the detoxification of nitroaromatic compounds in environmental microbiology:

Methyl 2 nitrobenzoateNbaAMethyl 2 aminobenzoate\text{Methyl 2 nitrobenzoate}\xrightarrow{\text{NbaA}}\text{Methyl 2 aminobenzoate}

This enzymatic pathway is significant for bioremediation efforts aimed at reducing nitroaromatic pollutants in contaminated environments .

Toxicity and Genotoxicity

Research has indicated that this compound can exhibit genotoxic properties. A case study involving the Ames test demonstrated that certain derivatives, such as methyl 2-(bromomethyl)-6-nitrobenzoate, were confirmed to be genotoxic impurities, highlighting the potential risks associated with exposure to nitroaromatic compounds .

Case Studies and Research Findings

  • Bioreporter Development :
    A study developed a bioreporter system to detect this compound using genetically modified bacteria. The bioreporter was able to sense the presence of the compound effectively, indicating its potential for environmental monitoring .
  • Microbial Metabolism :
    Research has shown that this compound is metabolized by various bacterial strains, leading to the production of non-toxic metabolites that can enter central metabolic pathways. For instance, after reduction, it can be further processed into intermediates that are utilized in the TCA cycle .
  • Environmental Impact :
    The degradation pathway of this compound has been studied extensively to understand its environmental impact. The compound's transformation products are less harmful and can contribute to soil health when properly managed through bioremediation techniques .

Data Table: Biological Activity Summary

Biological ActivityDescription
Enzymatic Reduction Catalyzed by NbaA; reduces nitro group to amino group
Genotoxicity Confirmed through Ames test for certain derivatives
Microbial Metabolism Converted into non-toxic metabolites by bacteria
Environmental Monitoring Utilized in bioreporter systems for detection

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of methyl 2-nitrobenzoate, and how do they influence experimental design?

this compound (C₈H₇NO₄) is characterized by:

  • Melting Point : -13°C (indicative of a low-melting solid or liquid at room temperature)
  • Boiling Point : 275°C (suggests thermal stability for high-temperature reactions)
  • Density : 1.285 g/cm³ (critical for solvent compatibility in liquid-liquid extractions)
  • Refractive Index : 1.533 (useful for purity verification via refractometry) These properties guide purification methods (e.g., distillation or recrystallization) and storage recommendations (ambient or cool/dark conditions to prevent decomposition) .

Q. How is purity assessed for this compound in research settings?

Purity is typically determined using:

  • Gas Chromatography (GC) : ≥98% purity is confirmed via retention time comparison with standards .
  • Melting Point Analysis : Deviations from -13°C indicate impurities .
  • Refractometry : Matches the refractive index (1.533) to validate consistency . Researchers should cross-validate these methods to ensure reproducibility, especially when synthesizing derivatives .

Q. What safety protocols are essential when handling this compound?

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and goggles to avoid skin/eye contact .
  • Ventilation : Work in a fume hood to prevent inhalation of vapors (flash point >110°C) .
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
  • First Aid : Flush eyes/skin with water for 15 minutes; seek medical attention for persistent irritation .

Advanced Research Questions

Q. How can the nitro and ester functional groups in this compound be leveraged in synthetic chemistry?

  • Nitro Group Reduction : Catalytic hydrogenation (H₂/Pd-C) or Zn/HCl converts the nitro group to an amine, enabling access to aminobenzoate derivatives .
  • Ester Hydrolysis : Acidic (H₂SO₄/H₂O) or basic (NaOH/EtOH) conditions yield 2-nitrobenzoic acid, a precursor for carboxylate salts or amides .
  • Nucleophilic Substitution : Bromination at the aromatic ring (e.g., using Br₂/FeBr₃) creates halogenated intermediates for cross-coupling reactions .

Q. What environmental degradation pathways are plausible for this compound?

  • Microbial Degradation : Pseudomonad species express nitroreductases that reduce the nitro group to hydroxylamine, followed by hydrolysis to less toxic metabolites .
  • Abiotic Degradation : Photolysis under UV light cleaves the ester bond, forming 2-nitrobenzoic acid and methanol .
  • Challenges : The ester group may slow biodegradation compared to carboxylic acids; esterase-producing bacteria are critical for efficient remediation .

Q. How is this compound utilized in pharmaceutical intermediate synthesis?

  • Antibiotic Precursors : The nitro group is reduced to an amine, which is acetylated or alkylated to form sulfonamide analogs .
  • Polymer Coatings : Incorporation into polyesters enhances thermal stability and chemical resistance, validated via TGA and DSC .
  • Analytical Standards : Acts as a calibration reference in HPLC and GC-MS for quantifying nitroaromatic pollutants .

Q. Methodological Recommendations

  • Synthetic Optimization : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and purify via column chromatography .
  • Degradation Studies : Use LC-MS to identify nitro group reduction metabolites and assess toxicity via Vibrio fischeri bioassays .

Properties

IUPAC Name

methyl 2-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H7NO4/c1-13-8(10)6-4-2-3-5-7(6)9(11)12/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOXPHVNMBPFOFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID7060548
Record name Benzoic acid, 2-nitro-, methyl ester
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Molecular Weight

181.15 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

606-27-9
Record name Methyl 2-nitrobenzoate
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Record name Methyl 2-nitrobenzoate
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Record name Methyl 2-nitrobenzoate
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Record name Methyl 2-nitrobenzoate
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Synthesis routes and methods

Procedure details

A solution of 6-nitro-benzoic acid in benzene was treated with thionyl chloride (2.5 eq) and stirred at reflux for 8 h. After evaporation, the residue was dissolved in chloroform and then treated with methanol. After stirring at reflux for 3 h, the mixture was evaporated to afford compound 3.
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Retrosynthesis Analysis

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Feasible Synthetic Routes

Methyl 2-nitrobenzoate
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Methyl 2-nitrobenzoate

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